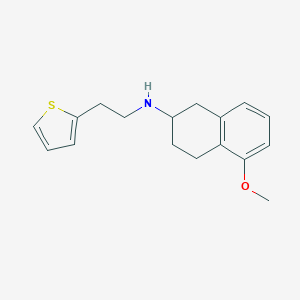![molecular formula C25H32N2O B033770 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 110466-16-5](/img/structure/B33770.png)
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is a chemical compound that belongs to the class of bicyclic azabicyclo compounds. It is also known as 7-Benzyl-9-phenyl-9-(1-piperidinyl)-3-oxa-7-azabicyclo[3.3.1]nonane or BPPN. This compound has shown potential in scientific research for its unique properties, including its mechanism of action and physiological effects. In 3.1]nonane.
Mécanisme D'action
The mechanism of action for 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is not fully understood. However, studies have suggested that the compound may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI) and may also modulate the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system.
Biochemical and Physiological Effects:
Studies have shown that 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has various biochemical and physiological effects. For example, one study by Zhang et al. (2017) found that the compound inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. (2015) found that the compound had significant antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane in lab experiments is its potential as a novel antidepressant and anti-tumor agent. However, one limitation is that the compound's mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane. One potential direction is to further investigate its mechanism of action and potential as a novel antidepressant and anti-tumor agent. Another potential direction is to explore its potential in other scientific research applications, such as in the treatment of neurological disorders or as a modulator of the GABA neurotransmitter system.
In conclusion, 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is a chemical compound that has shown potential in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential in various scientific research applications.
Méthodes De Synthèse
The synthesis method for 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane involves the reaction of 1,5-dibromopentane with a mixture of benzylamine and phenylmagnesium bromide, followed by reaction with piperidine and sodium hydride. The resulting product is then purified through column chromatography. This method has been reported in a research article by Li et al. (2015).
Applications De Recherche Scientifique
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has been studied for its potential in various scientific research applications. One study by Zhang et al. (2017) investigated the compound's effects on the growth of cancer cells and found that it had significant anti-tumor activity. Another study by Li et al. (2015) explored the compound's potential as a novel antidepressant and found that it had significant antidepressant effects in animal models.
Propriétés
Numéro CAS |
110466-16-5 |
|---|---|
Nom du produit |
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane |
Formule moléculaire |
C25H32N2O |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
7-benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C25H32N2O/c1-4-10-21(11-5-1)16-26-17-23-19-28-20-24(18-26)25(23,22-12-6-2-7-13-22)27-14-8-3-9-15-27/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
Clé InChI |
PIWVKWBMDDFZNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
7-benzyl-9-phenyl-9-piperidino-3-oxa-7-azabicyclo(3.3.1)nonane 7B-9-PPOABN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





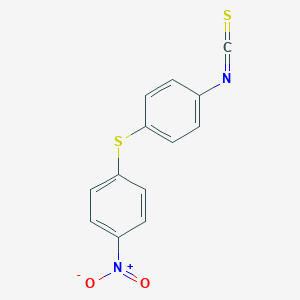
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)

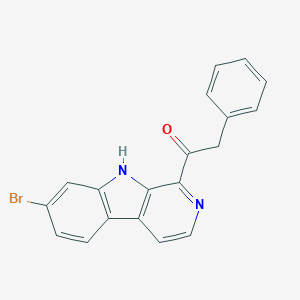
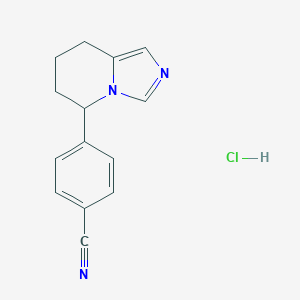
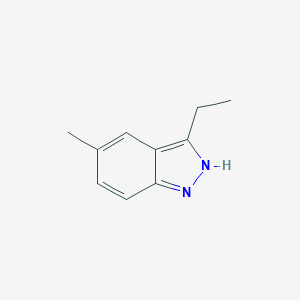

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
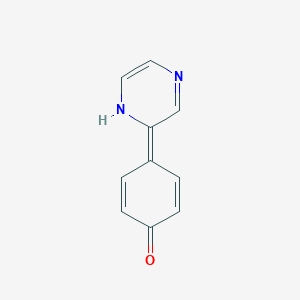
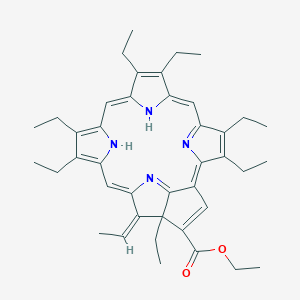
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
